molecular formula C8H9NO3 B1332361 3-Methyl-2-nitrobenzyl alcohol CAS No. 80866-76-8

3-Methyl-2-nitrobenzyl alcohol

Cat. No. B1332361
CAS RN: 80866-76-8
M. Wt: 167.16 g/mol
InChI Key: NELPTBUSFQMYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-nitrobenzyl alcohol is a chemical compound that is part of the 2-nitrobenzyl alcohol family. It is characterized by the presence of a nitro group and a methyl group attached to a benzyl alcohol structure. The nitro group is a functional group known for its electron-withdrawing properties, which can significantly influence the reactivity of the compound. The methyl group, being an electron-donating substituent, can also affect the compound's behavior in chemical reactions.

Synthesis Analysis

The synthesis of nitrobenzyl alcohols can be achieved through various methods. For instance, nitrobenzene derivatives can be transformed into nitrobenzyl alcohols through reduction reactions with saturated alcohols in the presence of a catalyst, as demonstrated in the synthesis of related compounds . Although the specific synthesis of 3-methyl-2-nitrobenzyl alcohol is not detailed in the provided papers, the general methodologies applied to nitrobenzene derivatives could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of nitrobenzyl compounds is crucial in determining their reactivity and physical properties. For example, the crystal structure of a related compound, 3,4-methylenedioxy-nitrobenzene, was determined using X-ray crystallography, revealing a monoclinic space group and coplanar atoms . While this does not directly describe 3-methyl-2-nitrobenzyl alcohol, it provides insight into the structural characteristics that might be expected for nitrobenzyl alcohols.

Chemical Reactions Analysis

The presence of the nitro group in nitrobenzyl compounds significantly influences their reactivity. For example, the nitro group can inhibit α-proton extraction in certain conditions due to steric effects, as seen in the study of 4-nitrobenzyl chloride . Additionally, photochemical reactions of 2-nitrobenzyl compounds have been studied, revealing complex mechanisms involving intermediates such as aci-nitro transients and nitroso hydrates . These studies suggest that 3-methyl-2-nitrobenzyl alcohol could undergo similar photochemical reactions, leading to the formation of various intermediates and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzyl alcohols are influenced by their molecular structure. The nitro group's electron-withdrawing nature and the methyl group's electron-donating effects can impact the compound's polarity, solubility, and stability. For instance, the formation of hydrogen-bonded sheets and chains in isomeric nitrobenzyl compounds indicates the potential for strong intermolecular interactions, which could also be relevant for 3-methyl-2-nitrobenzyl alcohol . The solvent-free acetylation of alcohols catalyzed by a related nitrobenzeneboronic acid suggests that 3-methyl-2-nitrobenzyl alcohol might also participate in or be affected by similar catalytic processes .

Scientific Research Applications

Application 1: Synthesis of 7-formyl-indole

  • Summary of the Application: 3-Methyl-2-nitrobenzyl alcohol is used as a starting reagent in the synthesis of 7-formyl-indole . This compound is important in the field of organic chemistry as it can be used to synthesize a variety of complex organic molecules.
  • Methods of Application: The compound undergoes condensation with N,N-dimethylformamide dimethyl acetal followed by catalytic hydrogenation .
  • Results or Outcomes: The result of this process is the production of 7-hydroxymethyl-indole .

Application 2: Next-Generation Sequencing

  • Summary of the Application: A novel 3′-OH unblocked reversible terminator based on 5-hydroxymethyl-2′-deoxyuridine triphosphate (HOMedUTP), a hypermodified nucleotide found naturally in the genomes of numerous bacteriophages and lower eukaryotes, has been developed . This terminator improves accuracy and read-lengths in next-generation sequencing (NGS) technologies .
  • Methods of Application: A series of 5- (2-nitrobenzyloxy)methyl-dUTP analogs were synthesized based on previous work with photochemically cleavable terminators . These 2-nitrobenzyl alkylated HOMedUTP analogs were characterized with respect to incorporation, single-base termination, nucleotide selectivity and photochemical cleavage properties .
  • Results or Outcomes: Substitution at the α-methylene carbon of 2-nitrobenzyl with alkyl groups of increasing size was discovered as a key structural feature that provided for the molecular tuning of enzymatic properties such as single-base termination and improved nucleotide selectivity over that of natural nucleotides .

Application 3: Preparation of 2-Methyl-3-nitrobenzyl Cyanide

  • Summary of the Application: 2-Methyl-3-nitrobenzyl alcohol is used to prepare 2-methyl-3-nitrobenzyl cyanide . This compound can be used as a building block in the synthesis of various organic compounds.
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve a reaction with a cyanide source under suitable conditions .
  • Results or Outcomes: The result of this process is the production of 2-methyl-3-nitrobenzyl cyanide .

Application 4: Synthesis of 20-membered Macrocyclic Thiodepsipeptide

  • Summary of the Application: 2-Methyl-3-nitrobenzyl alcohol is used in the synthesis of a 20-membered macrocyclic thiodepsipeptide . This compound is important in the field of peptide synthesis as it can be used to create complex peptide structures.
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve a series of peptide coupling reactions .
  • Results or Outcomes: The result of this process is the production of a 20-membered macrocyclic thiodepsipeptide .

Application 5: Fast Atom Bombardment and Matrix-Assisted Laser Desorption Ionization

  • Summary of the Application: 3-Methyl-2-nitrobenzyl alcohol has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization . These techniques are used in mass spectrometry to ionize samples.
  • Methods of Application: The compound is mixed with the sample and then subjected to a high-energy beam of atoms or a laser. The energy from the beam or laser causes the sample to ionize, allowing it to be analyzed by mass spectrometry .
  • Results or Outcomes: The use of 3-Methyl-2-nitrobenzyl alcohol as a matrix can increase the efficiency of ionization and improve the accuracy of mass spectrometry analyses .

Application 6: Preparation of 2-Methyl-3-nitrobenzyl Cyanide

  • Summary of the Application: 2-Methyl-3-nitrobenzyl alcohol is used to prepare 2-methyl-3-nitrobenzyl cyanide . This compound can be used as a building block in the synthesis of various organic compounds.
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve a reaction with a cyanide source under suitable conditions .
  • Results or Outcomes: The result of this process is the production of 2-methyl-3-nitrobenzyl cyanide .

Safety And Hazards

3-Methyl-2-nitrobenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

(3-methyl-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELPTBUSFQMYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230757
Record name 3-Methyl-2-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-nitrobenzyl alcohol

CAS RN

80866-76-8
Record name 3-Methyl-2-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80866-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-nitrobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a refluxed solution of methyl 5-methyl-2-nitrobenzoate (50 g, 0.256 mol) and sodium borohydride (29 g, 0.768 mol) in THF (400 mL) was added dropwise methanol (60 mL) over 2.5 h. After the addition was completed, the mixture was refluxed for 1 h and allowed to cool at room temperature. The excess reagent was decomposed by addition of diluted hydrochloric acid (300 mL) and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, and concentrated to give 43.0 g of the title compound (100%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-nitrobenzyl alcohol
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-nitrobenzyl alcohol
Reactant of Route 3
3-Methyl-2-nitrobenzyl alcohol
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-nitrobenzyl alcohol
Reactant of Route 5
3-Methyl-2-nitrobenzyl alcohol
Reactant of Route 6
3-Methyl-2-nitrobenzyl alcohol

Citations

For This Compound
7
Citations
Y Enriquez-Izazaga, JA Rodriguez-Nuñez… - The Journal of …, 2023 - ACS Publications
From thermoelectrochemical experiments and electronic structure calculations of a series of nitrobenzyl alcohol derivatives, the effect of intramolecular hydrogen bonding (IHB) on the …
Number of citations: 3 pubs.acs.org
VR Uchil, M Gund, A Satyam - Synthetic communications, 2006 - Taylor & Francis
… The organic layer was separated and washed with a brine solution (2×20 mL), dried (CaCl 2 ), and concentrated to afford 0.7 g (58%) of 3‐methyl‐2‐nitrobenzyl alcohol (1a) as a light …
Number of citations: 3 www.tandfonline.com
DW Robertson, EE Beedle, JH Krushinski… - Journal of medicinal …, 1991 - ACS Publications
The 4-aminobenzamides have provided several anticonvulsants that have been extensively investigated. Ameltolide, 4-amino-jV-(2, 6-dimethylphenyl) benzamide (compound 2, …
Number of citations: 7 pubs.acs.org
D Pradhan, V Volli, RK Singh, S Murgun - Chemical Engineering Journal, 2020 - Elsevier
In the present study, the co-pyrolysis of mahua seeds (MS) and waste thermocol (WTC) (1:1) blends was performed at 450–600 C. The obtained co-pyrolysis oil (CPO) was …
Number of citations: 22 www.sciencedirect.com
MA Zarei, M Sadeghi - Journal of Plant Research (Iranian Journal of …, 2020 - plant.ijbio.ir
Background: Diabetes is a progressive metabolic disorder that affects many people in the world. One way to prevent any after meal upsurge in blood glucose levels is to inhibit intestinal …
Number of citations: 2 plant.ijbio.ir
D Pradhan - 2017 - ethesis.nitrkl.ac.in
The depletion rate of non-renewable resources and their utility, which mostly ends up in polluting the environment, are the major reasons for which biomass usage has come into the …
Number of citations: 1 ethesis.nitrkl.ac.in
زارعی, صادقی - مجله پژوهشهای گیاهی (علمی), 2020‎ - plant.ijbio.ir
مقدمه: بیماری دیابت تأثیر عمده‌ای بر سلامت انسانها دارد. یکی از راه‌های مفید برای جلوگیری از افزایش قند خون، کاهش جذب روده‏ای گلوکز از طریق مهار آنزیم‌های هیدرولیز کننده‌ی کربوهیدرات‌ها مانند …‎
Number of citations: 2 plant.ijbio.ir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.